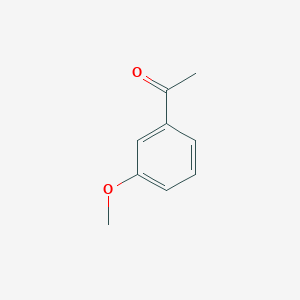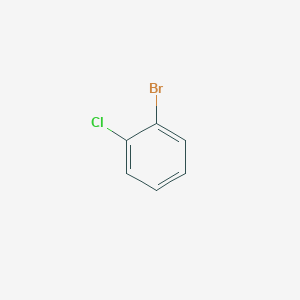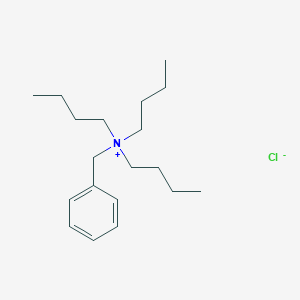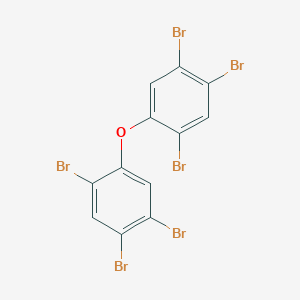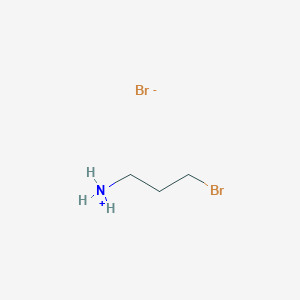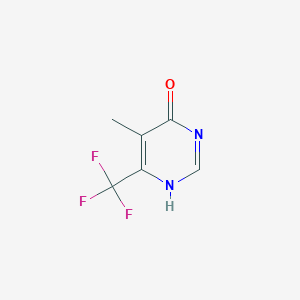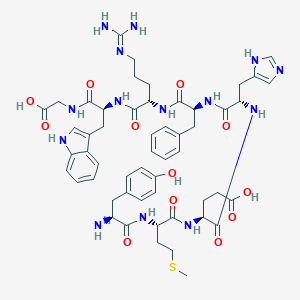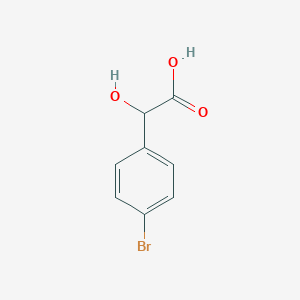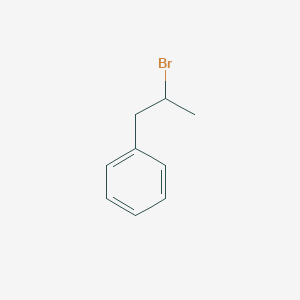
2-溴-1-苯基丙烷
描述
2-Bromo-1-phenylpropane: is an organic compound with the molecular formula C₉H₁₁Br 2-Bromo-1-phenylpropane . This compound consists of a benzene ring substituted with a bromopropyl group at the second position. It is a clear liquid with a molecular weight of 199.09 g/mol .
科学研究应用
Chemistry: 2-Bromo-1-phenylpropane is used as an intermediate in organic synthesis, particularly in the preparation of other aromatic compounds .
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals .
Medicine: The compound is a precursor in the synthesis of certain drugs and medicinal compounds .
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals .
作用机制
Target of Action
The primary target of 2-Bromo-1-phenylpropane, also known as (2-Bromopropyl)benzene, is the respiratory system . The compound interacts with the respiratory system, potentially causing irritation and other effects .
Mode of Action
It is known to cause irritation to the eyes, skin, and respiratory system . This suggests that the compound may interact with sensory receptors in these tissues, triggering an inflammatory response.
Pharmacokinetics
Its physical properties such as boiling point (107-109 °c/16 mmhg) and density (1291 g/mL at 25 °C) suggest that it is likely to be absorbed through inhalation and potentially through the skin . Its impact on bioavailability would depend on the route of exposure and other factors.
Result of Action
The primary result of action of 2-Bromo-1-phenylpropane is irritation to the eyes, skin, and respiratory system . This can lead to symptoms such as redness, itching, coughing, and difficulty breathing. At the cellular level, the compound may trigger an inflammatory response, leading to the release of cytokines and other inflammatory mediators.
Action Environment
The action, efficacy, and stability of 2-Bromo-1-phenylpropane can be influenced by various environmental factors. For instance, its volatility and reactivity can be affected by temperature and pressure Additionally, its effects can be modulated by the presence of other chemicals in the environment
准备方法
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method to synthesize 2-Bromo-1-phenylpropane is through the bromination of propylbenzene using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as a radical initiator.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with 1-bromo-2-propanol, followed by dehydration to yield 2-Bromo-1-phenylpropane.
Industrial Production Methods: Industrial production typically involves the bromination of propylbenzene under controlled conditions to ensure high yield and purity. The reaction is carried out in the presence of a catalyst and a solvent to facilitate the process .
化学反应分析
Types of Reactions:
Oxidation: 2-Bromo-1-phenylpropane can undergo oxidation reactions to form benzoic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Reduction: Propylbenzene.
相似化合物的比较
(2-Bromoethyl)benzene: Similar in structure but with a shorter alkyl chain.
(2-Chloropropyl)benzene: Similar but with a chlorine atom instead of bromine.
(2-Iodopropyl)benzene: Similar but with an iodine atom instead of bromine.
Uniqueness: 2-Bromo-1-phenylpropane is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, making 2-Bromo-1-phenylpropane a balanced intermediate for various chemical reactions.
属性
IUPAC Name |
2-bromopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOCAOZCSNIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943464 | |
| Record name | (2-Bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2114-39-8 | |
| Record name | 2-Bromo-1-phenylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromopropyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromopropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can (2-Bromopropyl)benzene be used to synthesize complex molecules like planar chiral ligands?
A1: Yes, (2-Bromopropyl)benzene plays a crucial role in synthesizing complex molecules, including planar chiral ligands. In the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene (rac-3) [], (2-Bromopropyl)benzene is utilized in its Grignard reagent form. This reagent reacts with methyl 2-(methylsulfanyl)-1-naphthoate, and after an acid-catalyzed dehydration, yields the desired rac-3. This compound serves as a precursor to planar chiral ligands with applications in organometallic chemistry.
Q2: Does the position of substituents on the benzene ring influence the reactivity of (2-Bromopropyl)benzene derivatives?
A2: Yes, the research highlights the impact of substituent position on the reactivity of (2-Bromopropyl)benzene derivatives []. When N,N-Dibromobenzenesulfonamide reacts with various substituted propenylbenzene derivatives, including those with methoxy and benzyloxy groups, the product distribution varies depending on the substituent's position. For instance, reactions involving 3,4-dialkoxypropenylbenzene led to side-chain elimination products, particularly when the sulfonamido group was positioned where the side chain was eliminated.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


